N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethyl group at the 2-position and a methoxyphenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 2-ethylphenylamine with 2-(3-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxy group at the 4-position.
N-(2-methylphenyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-ethylphenyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
519035-35-9 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-3-13-7-4-5-10-16(13)18-17(19)12-21-15-9-6-8-14(11-15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
FIBFQKXFYNRTCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)OC |
Origin of Product |
United States |
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